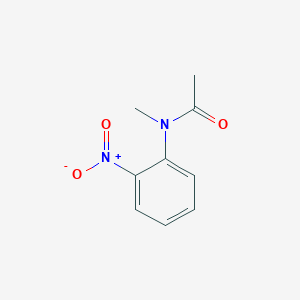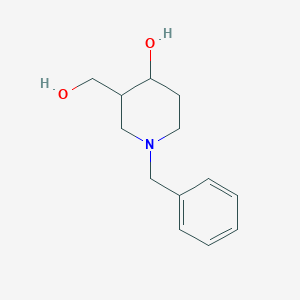
3-Nitro-4-pyrrolidin-1-ylbenzoic acid
Overview
Description
3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol.
Scientific Research Applications
3-Nitro-4-pyrrolidin-1-ylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical research to study enzyme interactions and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Safety and Hazards
Future Directions
While specific future directions for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid are not available, research into pyrrolidine derivatives is ongoing. Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future may see the development of new pyrrolidine compounds with different biological profiles .
Preparation Methods
The synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid typically involves the nitration of 4-pyrrolidin-1-ylbenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Nitro-4-pyrrolidin-1-ylbenzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid.
Mechanism of Action
The mechanism of action of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its binding affinity and specificity .
Comparison with Similar Compounds
3-Nitro-4-pyrrolidin-1-ylbenzoic acid can be compared with other similar compounds, such as:
4-Nitrobenzoic acid: Lacks the pyrrolidine ring, making it less hydrophobic and potentially less effective in interacting with certain biological targets.
3-Nitrobenzoic acid: Similar nitro group but lacks the pyrrolidine ring, affecting its overall chemical and biological properties.
4-Pyrrolidin-1-ylbenzoic acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
The unique combination of the nitro group and the pyrrolidine ring in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQASLRSMDHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394878 | |
| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40832-81-3 | |
| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)


![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)
![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)
